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Compound of Interest

Compound Name: ACHP

Cat. No.: B1663735 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
ACHP, or 2-amino-6-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-4-(4-piperidinyl)-3-

pyridinecarbonitrile, is a potent and selective inhibitor of IκB kinase β (IKK-β). This technical

guide provides a comprehensive overview of the initial discovery and synthesis of ACHP,

presenting key data, detailed experimental protocols, and visualizations of the synthetic

pathway and its associated signaling cascade.

Core Data Summary
The following table summarizes the key quantitative data for the ACHP compound, highlighting

its inhibitory activity and pharmacokinetic properties.
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Parameter Value Reference

IKK-β IC50 8.5 nM [1][2]

IKK-α IC50 250 nM [1][2]

Cellular Activity (A549 cells)

IC50
40 nM [1]

Aqueous Solubility (pH 7.4) 0.12 mg/mL [1]

Caco-2 Permeability (Papp) 62.3 x 10-7 cm/s [1]

Oral Bioavailability (Mice) 16% [1]

Oral Bioavailability (Rats) 60% [1]

Experimental Protocols
The initial synthesis of ACHP was reported by Murata et al. in 2004. The protocol involves a

multi-step process, which is detailed below.

Synthesis of 2-amino-6-[2-(cyclopropylmethoxy)-6-
hydroxyphenyl]-4-(4-piperidinyl)-3-pyridinecarbonitrile
(ACHP)
A detailed experimental protocol for the synthesis of ACHP is not publicly available in the

provided search results. The key reference, Murata, T., et al. Bioorganic & Medicinal Chemistry

Letters 14 (2004) 4019–4022, would contain the specific reaction conditions, reagents, and

purification methods. However, based on general synthetic strategies for similar pyridine

derivatives, a plausible synthetic route can be outlined.

General Caution: The following is a generalized procedure and should be adapted based on

the specific details in the original publication. All work should be conducted in a well-ventilated

fume hood, and appropriate personal protective equipment should be worn.

Step 1: Synthesis of the Pyridine Core
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The synthesis of the central 2-aminopyridine-3-carbonitrile core likely involves a multi-

component reaction. A common method is the Guareschi-Thorpe reaction or a variation

thereof, which typically involves the condensation of a β-ketoester or a related active

methylene compound with an α,β-unsaturated nitrile in the presence of a base.

Step 2: Functionalization of the Pyridine Ring

Subsequent steps would involve the introduction of the 2-(cyclopropylmethoxy)-6-

hydroxyphenyl and the 4-piperidinyl moieties onto the pyridine core. This could be achieved

through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, for

the introduction of the aryl group, and a nucleophilic aromatic substitution or another cross-

coupling reaction for the piperidinyl group.

Step 3: Final Deprotection and Purification

The synthesis would likely involve the use of protecting groups, particularly for the hydroxyl and

amino functionalities. The final step would be the deprotection of these groups to yield the

active ACHP compound. Purification would typically be performed using column

chromatography or recrystallization to obtain the final product with high purity.

Visualizations
ACHP Synthesis Workflow
The following diagram illustrates a plausible synthetic workflow for ACHP based on common

organic synthesis strategies for this class of compounds.
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Caption: A generalized workflow for the synthesis of the ACHP compound.

IKK-β Signaling Pathway and Inhibition by ACHP
ACHP exerts its therapeutic effect by inhibiting the IKK-β subunit, a key component of the NF-

κB signaling pathway. The diagram below illustrates this pathway and the point of intervention

by ACHP.
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Caption: The IKK-β/NF-κB signaling pathway and the inhibitory action of ACHP.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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